molecular formula C9H10ClNO4 B077077 2-nitro-5-chlorobenzaldehyde dimethyl acetal CAS No. 13796-06-0

2-nitro-5-chlorobenzaldehyde dimethyl acetal

Cat. No. B077077
Key on ui cas rn: 13796-06-0
M. Wt: 231.63 g/mol
InChI Key: IAUJGFVKHWXBFX-UHFFFAOYSA-N
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Patent
US05037829

Procedure details

A mixture of 14.7 parts of 5-chloro-2-nitrobenzaldehyde, 13.3 parts of thrimethoxymethane, 0.15 parts of 4-methylbenzenesulfonic acid and 64 parts of 2-propanol was stirred at reflux temperature until completion of the reaction. After cooling, there was added Na2CO3 and stirring was continued for 5 min. The reaction mixture was filtered and the filtrate was evaporated, yielding 18.3 parts (99.7%) of 4-chloro-2-(dimethoxymethyl)-1-nitrobenzene (interm. 8).
[Compound]
Name
14.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:13]C1C=CC(S(O)(=O)=O)=CC=1.[C:24]([O-:27])([O-])=O.[Na+].[Na+]>CC(O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:7]([O:27][CH3:24])[O:8][CH3:13])[CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
14.7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])C(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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